molecular formula C25H32O4Si B12103163 2-[tert-butyl(diphenyl)silyl]oxy-1-(5-ethenyl-2,2-dimethyl-1,3-dioxolan-4-yl)ethanone

2-[tert-butyl(diphenyl)silyl]oxy-1-(5-ethenyl-2,2-dimethyl-1,3-dioxolan-4-yl)ethanone

Cat. No.: B12103163
M. Wt: 424.6 g/mol
InChI Key: BMPVTWRKLCDPDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[tert-butyl(diphenyl)silyl]oxy-1-(5-ethenyl-2,2-dimethyl-1,3-dioxolan-4-yl)ethanone is a complex organic compound characterized by the presence of a tert-butyl(diphenyl)silyl group and a dioxolane ring. This compound is often used in organic synthesis due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[tert-butyl(diphenyl)silyl]oxy-1-(5-ethenyl-2,2-dimethyl-1,3-dioxolan-4-yl)ethanone typically involves the protection of hydroxyl groups using tert-butyl(diphenyl)silyl chloride in the presence of a base such as imidazole or pyridine. The reaction is carried out in an anhydrous solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale and efficiency. The use of automated reactors and continuous flow systems can enhance the production process.

Chemical Reactions Analysis

Types of Reactions

2-[tert-butyl(diphenyl)silyl]oxy-1-(5-ethenyl-2,2-dimethyl-1,3-dioxolan-4-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: PCC, DMP, in dichloromethane at room temperature.

    Reduction: LiAlH4 in ether at low temperatures.

    Substitution: TBAF in THF (Tetrahydrofuran) at room temperature.

Major Products

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols.

    Substitution: Deprotected hydroxyl compounds.

Scientific Research Applications

2-[tert-butyl(diphenyl)silyl]oxy-1-(5-ethenyl-2,2-dimethyl-1,3-dioxolan-4-yl)ethanone is used in various scientific research applications:

    Chemistry: As a protecting group for hydroxyl functionalities in complex organic syntheses.

    Biology: In the synthesis of biologically active molecules and natural products.

    Medicine: As an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[tert-butyl(diphenyl)silyl]oxy-1-(5-ethenyl-2,2-dimethyl-1,3-dioxolan-4-yl)ethanone primarily involves its role as a protecting group. The tert-butyl(diphenyl)silyl group stabilizes the hydroxyl functionality, preventing unwanted reactions during synthetic processes. The dioxolane ring can participate in various chemical transformations, facilitating the synthesis of complex molecules.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyldimethylsilyloxyethanol: Another silyl-protected compound used in organic synthesis.

    tert-Butyldiphenylsilyloxyacetaldehyde: Used in stereocontrolled aldol reactions.

    tert-Butyldimethylsilyloxyacetaldehyde: Similar protecting group with different reactivity.

Uniqueness

2-[tert-butyl(diphenyl)silyl]oxy-1-(5-ethenyl-2,2-dimethyl-1,3-dioxolan-4-yl)ethanone is unique due to the combination of the silyl protecting group and the dioxolane ring, which provides enhanced stability and reactivity in synthetic applications.

Properties

Molecular Formula

C25H32O4Si

Molecular Weight

424.6 g/mol

IUPAC Name

2-[tert-butyl(diphenyl)silyl]oxy-1-(5-ethenyl-2,2-dimethyl-1,3-dioxolan-4-yl)ethanone

InChI

InChI=1S/C25H32O4Si/c1-7-22-23(29-25(5,6)28-22)21(26)18-27-30(24(2,3)4,19-14-10-8-11-15-19)20-16-12-9-13-17-20/h7-17,22-23H,1,18H2,2-6H3

InChI Key

BMPVTWRKLCDPDU-UHFFFAOYSA-N

Canonical SMILES

CC1(OC(C(O1)C(=O)CO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C)C=C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.